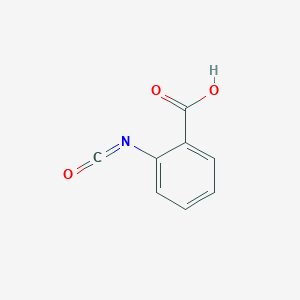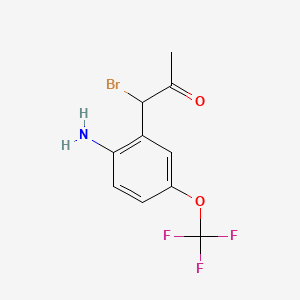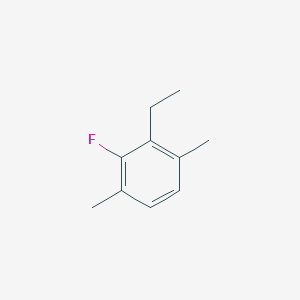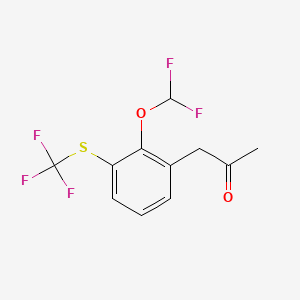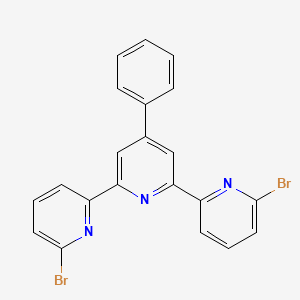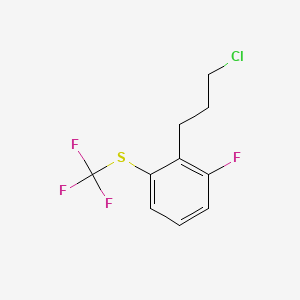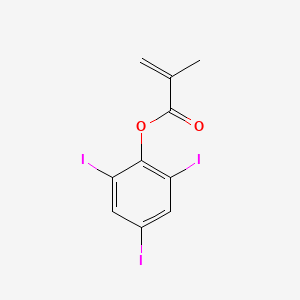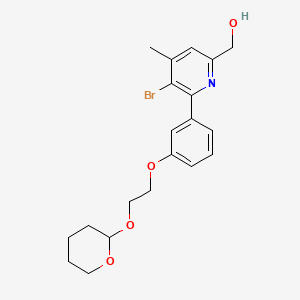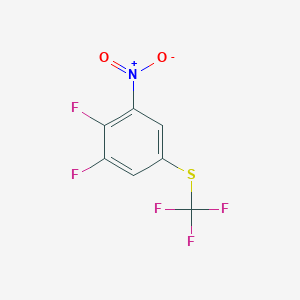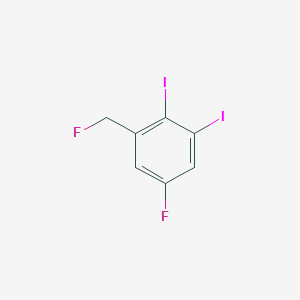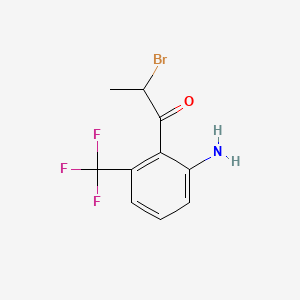
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and trifluoromethyl groups. Common synthetic routes include:
Bromination: The precursor compound undergoes bromination using bromine or a brominating agent under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Pathway Modulation: Affecting metabolic or signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom in place of bromine.
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-iodopropan-1-one: Features an iodine atom instead of bromine.
Uniqueness: 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9BrF3NO |
|---|---|
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
1-[2-amino-6-(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(11)9(16)8-6(10(12,13)14)3-2-4-7(8)15/h2-5H,15H2,1H3 |
Clé InChI |
UKKJOTOBKJBVKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC=C1N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


